molecular formula C20H20N4O2S2 B307603 1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE

Cat. No.: B307603
M. Wt: 412.5 g/mol
InChI Key: DAJPHLNARLAKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylsulfanyl group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments

Scientific Research Applications

1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

1-[3-(ETHYLSULFANYL)-6-(3-METHYL-2-THIENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H20N4O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[3-ethylsulfanyl-6-(3-methylthiophen-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C20H20N4O2S2/c1-4-15(25)24-14-9-7-6-8-13(14)16-18(21-20(23-22-16)27-5-2)26-19(24)17-12(3)10-11-28-17/h6-11,19H,4-5H2,1-3H3

InChI Key

DAJPHLNARLAKNU-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=C(C=CS4)C

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC)C4=C(C=CS4)C

Origin of Product

United States

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